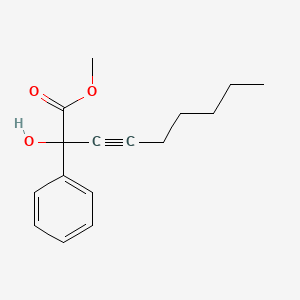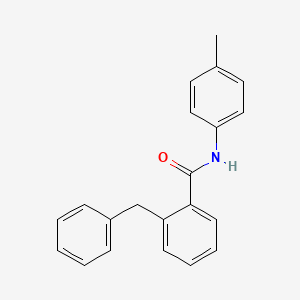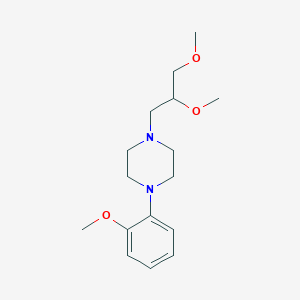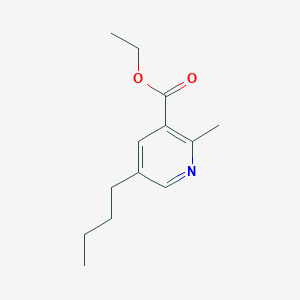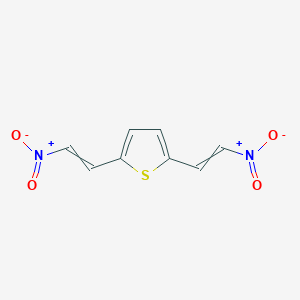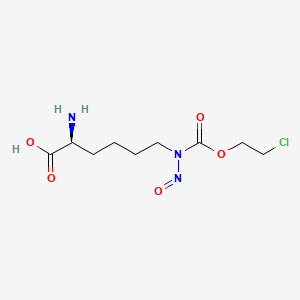
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitroso group and a chloroethoxycarbonyl group attached to the lysine amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the nitroso group and the chloroethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can interact with proteins and enzymes, potentially altering their function. The chloroethoxycarbonyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N(sup 6)-((2-Bromoethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine: Similar structure but with a bromo group instead of a chloro group.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-D-lysine: Similar structure but with the D-isomer of lysine.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-amino-L-lysine: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90957-40-7 |
|---|---|
Fórmula molecular |
C9H16ClN3O5 |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[2-chloroethoxycarbonyl(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C9H16ClN3O5/c10-4-6-18-9(16)13(12-17)5-2-1-3-7(11)8(14)15/h7H,1-6,11H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
OYQOJZUBNHLAMB-ZETCQYMHSA-N |
SMILES isomérico |
C(CCN(C(=O)OCCCl)N=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C(CCN(C(=O)OCCCl)N=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


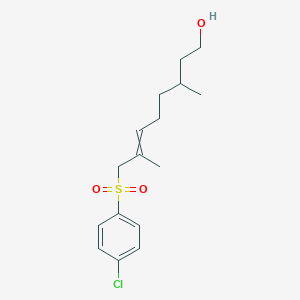
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)


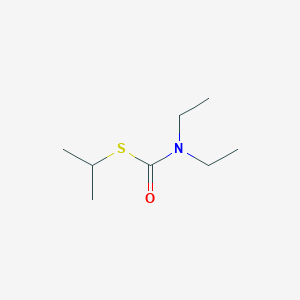
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
